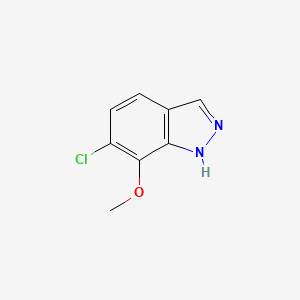

6-Chloro-7-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-methoxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-6(9)3-2-5-4-10-11-7(5)8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDFBPMRJSAELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of Substituted Indazoles

Functional Group Interconversions on the Indazole Core

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For substituted indazoles like 6-Chloro-7-methoxy-1H-indazole, FGIs on the existing chloro and methoxy (B1213986) groups, or on other groups introduced to the core, are crucial for creating diverse analogs.

The methoxy group at the C7 position can potentially undergo ether cleavage to yield a hydroxyl group, which can then be used for further functionalization. While specific examples for this compound are not detailed in the provided literature, general methods for aryl methyl ether cleavage are well-established. Conversely, the introduction of a methoxy group to an indazole core is a common strategy. acs.org

The chlorine atom at the C6 position is generally less reactive toward nucleophilic aromatic substitution compared to positions activated by electron-withdrawing groups. However, under specific, often harsh, conditions or through transition metal catalysis, it can be replaced by other nucleophiles. ambeed.com The presence of the chlorine atom also provides a handle for cross-coupling reactions. a2bchem.com

More broadly, functional groups introduced onto the indazole ring can be readily interconverted. For instance, nitro groups, which can be introduced at various positions, are commonly reduced to amino groups using agents like stannous chloride or catalytic hydrogenation. acs.orgambeed.com This amino group can then be further derivatized. a2bchem.com Similarly, amides can be converted from amines, and alcohols can be transformed into alkyl halides, expanding the synthetic possibilities. ambeed.com A key transformation in the synthesis of related structures involves the base-mediated conversion of an o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde, which then cyclizes to form the indazole system. nih.govresearchgate.netaub.edu.lb

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov For the indazole ring, these methodologies allow for the selective introduction of substituents at various carbon positions.

Transition metal catalysis, particularly with palladium, rhodium, and iridium, is central to many C-H functionalization strategies. nih.govresearchgate.netnih.gov Direct arylation, a powerful alternative to traditional cross-coupling reactions like Suzuki-Miyaura, allows for the formation of C-C bonds by reacting an aryl halide directly with the heterocycle's C-H bond. mdpi.com Another significant strategy is C-H borylation, which introduces a boronate ester onto the indazole ring. This versatile functional group can then participate in a wide range of subsequent reactions, most notably Suzuki-Miyaura cross-coupling, to introduce aryl or heteroaryl moieties. unibo.it

Site-Selective Functionalization at C3, C4, C5, C6, and C7

Regioselectivity is a major challenge in the C-H functionalization of indazoles due to the multiple available C-H bonds. The inherent reactivity of the indazole nucleus and the reaction conditions employed play a critical role in determining the site of functionalization.

C3-Functionalization : The C3 position of 1H-indazoles is the most electronically activated and sterically accessible site, making it the most common position for functionalization. chim.itnih.gov Halogenation, particularly iodination and bromination, is readily achieved at C3 and provides a versatile handle for further metal-catalyzed cross-coupling reactions. chim.it Copper-catalyzed C3-allylation of N-protected indazoles has been reported to proceed with high selectivity, even for substrates bearing a 6-chloro substituent. mit.edu Direct C3-arylation can also be achieved, sometimes competing with functionalization at other sites if they are not blocked or deactivated. mdpi.com

C7-Functionalization : The C7 position is another key site for functionalization. Direct C7-arylation of 3-substituted 1H-indazoles can be achieved using a palladium catalyst with a 1,10-phenanthroline (B135089) ligand. acs.org The presence of an electron-withdrawing group at the C4 position can effectively direct arylation to the C7 position. researchgate.net Furthermore, a regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, with the resulting 7-bromoindazole serving as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl groups. nih.gov

C4, C5, and C6-Functionalization : Functionalization at the C4, C5, and C6 positions of the indazole ring via direct C-H activation is less common and often requires specific directing groups or substrates. nih.gov However, Suzuki-Miyaura coupling reactions have been successfully applied to introduce substituents at the C4, C5, and C6 positions, demonstrating that these sites are accessible for modification once a halide or other suitable coupling partner is installed. nih.gov For instance, a 6-chloro substituent, as in the title compound, can potentially be used in cross-coupling reactions.

Table 1: Summary of Site-Selective C-H Functionalization Reactions on the Indazole Ring

Oxidative Functionalizations

Oxidative functionalization reactions represent a significant class of C-H activation methods. These reactions often involve a high-valent metal catalyst or a chemical oxidant to facilitate the C-H bond cleavage and subsequent bond formation.

A notable method is the electrochemical synthesis of 1H-indazole N-oxides. nih.govresearchgate.net This process can be followed by diverse C-H functionalization reactions, demonstrating the synthetic utility of the N-oxide intermediate. nih.gov The N-oxide group can activate the indazole ring for further transformations and can be removed later if desired. nih.govresearchgate.net

Rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes involves an oxidative C-H bond addition and cyclative capture. acs.org This process can be followed by oxidative cleavage of the N-aryl group with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the NH-free indazole. acs.org This strategy tolerates a range of functional groups, including chloro and methoxy substituents. acs.org

Furthermore, palladium-catalyzed oxidative alkenylation has been reported to occur regioselectively at the C7 position of substituted 1H-indazoles using silver carbonate as the oxidant. mdpi.com Similarly, oxidative C-H/C-H cross-coupling of aldehyde phenylhydrazones, catalyzed by Rh(III), provides a direct route to functionalized 1H-indazoles. nih.gov

N-Functionalization Strategies of 1H-Indazoles

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can react with electrophiles. acs.org In 1H-indazoles, the tautomeric equilibrium favors the N1-H form, but alkylation or acylation can occur at either nitrogen, often leading to a mixture of N1 and N2 isomers. researchgate.netresearchgate.net Achieving regioselective N-functionalization is therefore a critical aspect of indazole chemistry.

The choice of base, solvent, and electrophile significantly influences the N1/N2 selectivity. acs.org For instance, the use of cesium carbonate as a base in reactions with α-halo esters, ketones, or amides has been shown to provide good to excellent yields of the desired N1-alkylated products. acs.org In some cases, the initially formed N2 product can equilibrate to the more thermodynamically stable N1 isomer upon prolonged reaction times. acs.org The presence of a substituent at the C3 position can sterically hinder the N2 position, thereby increasing selectivity for N1 functionalization. acs.org

Table 2: Selected Conditions for N-Functionalization of 1H-Indazoles

Development of Novel Synthetic Building Blocks Incorporating this compound

The core structure of this compound serves as a valuable starting point for the synthesis of more complex molecules and novel building blocks for drug discovery. nih.gova2bchem.com The strategic derivatization of this scaffold allows for the exploration of chemical space and the optimization of biological activity. acs.org

An example of its use as a building block can be inferred from the synthesis of related structures. For instance, the synthesis of Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate highlights how the indazole core can be functionalized at multiple positions (N1 and C3) to create a more elaborate molecule. acs.orgnih.gov In this specific derivative, an aryl group has been added at the N1 position and a carboxylate group at C3, in addition to the chloro and methoxy groups already present on the benzene (B151609) ring of the parent structure. acs.orgnih.gov Such multi-functionalized indazoles are key intermediates, as each functional group offers a site for further modification, enabling the development of compound libraries for screening. a2bchem.com The chloro substituent can be used for cross-coupling reactions, the ester can be hydrolyzed to a carboxylic acid and converted to an amide, and the methoxy group can be cleaved to a phenol, each step creating a new generation of derivatives. ambeed.com

The development of such building blocks is essential for medicinal chemistry programs, providing access to novel compounds with potentially enhanced efficacy, selectivity, or pharmacokinetic properties. a2bchem.com

Compound List

Table 3: List of Chemical Compounds

Structure Activity Relationship Sar Studies of Indazole Derivatives, with Emphasis on 6 Chloro 7 Methoxy Substitution

Positional Effects of Chloro and Methoxy (B1213986) Substituents on Indazole Activity

The placement of chloro and methoxy groups on the indazole ring plays a critical role in determining the biological activity of the resulting derivatives. researchgate.net Strategic positioning of these substituents can enhance potency and selectivity for various biological targets. longdom.org

Impact of 6-Chloro Substitution on Biological Potency

The introduction of a chloro group at the 6-position of the indazole ring has been shown to be a key determinant of biological potency in several classes of inhibitors. For instance, in a series of indazole-based inhibitors of Protein Arginine Deiminase 4 (PAD4), a 6-chloro substitution resulted in increased potency against PAD4 and a twofold selectivity over the related enzyme PAD3. nih.gov This highlights the favorable interactions that the 6-chloro substituent can form within the enzyme's active site.

The following table summarizes the impact of chloro substitution at various positions on the indazole ring on PAD4 inhibition:

| Compound | Chloro Substitution Position | PAD4 Inhibition (kinact/KI, M-1s-1) | Selectivity over PAD3 |

| 12a | None | 2,800 ± 300 | ~1 |

| 12b | 7 | 4,200 ± 400 | ~1 |

| 12c | 6 | 5,100 ± 400 | 2-fold |

| 18 | 4 | 14,000 ± 1,000 | Modest |

| 12d | 5 | 11,000 ± 1,000 | Modest |

| 12e | 4,6-dichloro | 48,000 ± 2,000 | 7-fold |

| Data sourced from a study on indazole-based PAD4 inhibitors. nih.gov |

Influence of 7-Methoxy Substitution on Receptor/Enzyme Interactions

The methoxy group, particularly at the 7-position, has a significant influence on the interaction of indazole derivatives with receptors and enzymes. In studies of neuronal nitric oxide synthase (nNOS) inhibitors, 7-methoxyindazole (7-MI) was identified as a potent inhibitor. nih.govresearchgate.net Modeling studies suggest that the 7-methoxy group allows for favorable interactions within the nNOS active site. nih.gov The electronic properties of the methoxy group at this position appear to enhance its efficacy as a pharmacophore.

Conversely, bulky substituents at the 7-position can lead to steric hindrance, preventing the compound from interacting effectively with the target enzyme. nih.govresearchgate.net The size and orientation of the substituent at this position are therefore critical for optimal activity. In the case of CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position of the indazole ring. acs.org

Contribution of N-Substituents to Indazole Bioactivity and Molecular Recognition

The nature of the substituent at the N1 and N2 positions of the indazole ring is a critical factor in determining the biological activity and molecular recognition of these compounds. beilstein-journals.orgbeilstein-journals.org The two tautomeric forms, 1H-indazole and 2H-indazole, can exhibit different biological profiles, and the substituent at the nitrogen atom often dictates which tautomer is favored and how the molecule orients itself within a biological target. researchgate.net

For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent N1-substituents. acs.org The selection of the N-substituent can also impact physicochemical properties, such as oral absorption. acs.org

The regioselective alkylation of the indazole nitrogen is a key challenge in the synthesis of these derivatives, as it directly impacts the final biological activity. beilstein-journals.orgbeilstein-journals.org Different synthetic strategies have been developed to selectively obtain either N1- or N2-substituted indazoles. beilstein-journals.org

Identification of Key Pharmacophoric Elements within Indazole Frameworks

The indazole ring itself is considered a key pharmacophore due to its ability to engage in various non-covalent interactions with biological targets. nih.govresearchgate.net Its aromatic nature and the presence of two nitrogen atoms allow for hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors. longdom.orgresearchgate.net

Specific pharmacophoric features often include:

The 1H-indazole scaffold: This is often essential for inhibitory activity, as seen in IDO1 inhibitors. researchgate.net

Substituents at specific positions: As discussed, chloro and methoxy groups at positions like C6 and C7 can be critical for potency and selectivity. nih.govnih.gov

N-substituents: The groups attached to the indazole nitrogen atoms play a significant role in molecular recognition and can be tailored to optimize activity. acs.org

A combination of features: Often, it is the interplay of multiple substituents and the core indazole structure that leads to the desired biological effect. For example, in a series of FGFR1 inhibitors, a combination of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group and a 4-carboxamide moiety on the indazole ring led to potent activity. nih.gov

Computational SAR Analysis and Predictive Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly used to understand the SAR of indazole derivatives and to guide the design of new, more potent compounds. longdom.orgtandfonline.com

2D and 3D-QSAR models have been developed to correlate the structural features of indazole derivatives with their biological activities. longdom.orgtandfonline.com These models can have robust predictive accuracy and help to highlight the key structural attributes that influence activity. longdom.org For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic maps that provide a structural framework for designing new inhibitors. tandfonline.com

Molecular docking simulations are used to predict the binding modes of indazole derivatives within the active sites of their target proteins. nih.govtandfonline.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's activity. For instance, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania trypanothione (B104310) reductase have shown stable binding and a network of interactions that explain their antileishmanial activity. nih.gov

Pharmacophore mapping is another computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. tandfonline.com A common five-point pharmacophore hypothesis has been generated for indazole-based HIF-1α inhibitors, which can be used to design new and potent molecules. tandfonline.com

Preclinical Pharmacological Investigations of 6 Chloro 7 Methoxy 1h Indazole Analogs

Molecular Target Identification and Validation

The initial stages of preclinical research focus on identifying and validating the specific molecular targets through which these indazole analogs exert their effects. These investigations primarily involve enzyme inhibition and receptor modulation studies.

Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase (NOS), Tyrosine Kinases, COX-2)

Indazole analogs have demonstrated significant inhibitory activity against several key enzyme families implicated in various pathologies.

Nitric Oxide Synthase (NOS) Inhibition: Certain substituted indazoles are recognized as potent inhibitors of nitric oxide synthases. For instance, 7-methoxy-1H-indazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov Studies on other 7-substituted indazoles, such as 1H-indazole-7-carbonitrile, have shown potency comparable to the well-known inhibitor 7-nitro-1H-indazole, with a preference for constitutive NOS isoforms over the inducible form (iNOS). acs.org The mechanism of inhibition appears to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin. acs.org

Tyrosine Kinase Inhibition: The indazole framework is a core component of numerous tyrosine kinase inhibitors. nih.govrsc.org Analogs have been specifically designed as potent inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. One of the most potent compounds, a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivative known as 8r , demonstrated strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants, with IC₅₀ values in the nanomolar range. nih.gov Another indazole derivative, 2f , which showed potent anticancer activity, was predicted through computational studies to target tyrosine kinases. researcher.life

Cyclooxygenase-2 (COX-2) Inhibition: Indazole derivatives have been investigated for their anti-inflammatory properties, which are partly attributed to the inhibition of cyclooxygenase-2 (COX-2). nih.govmdpi.com In vitro assays have shown that indazole and its analogs, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), inhibit COX-2 in a concentration-dependent manner. nih.gov The IC₅₀ values for COX-2 inhibition by these compounds ranged from 12.32 to 23.42 μM, confirming that cyclooxygenase inhibition is a key mechanism for their anti-inflammatory effects. nih.gov

Receptor Antagonism/Agonism (e.g., CCR4)

Beyond enzyme inhibition, indazole analogs have been developed as receptor antagonists. A series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists of the human CC-Chemokine Receptor 4 (CCR4). nih.gov Structure-activity relationship studies revealed that methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole ring were among the more potent substituents. nih.gov The most promising compound from this series, designated GSK2239633A , was selected for further development. nih.gov These antagonists bind to an intracellular allosteric site on the CCR4 receptor, highlighting a mechanism distinct from direct competition with the natural ligand. nih.gov

In Vitro Mechanism of Action at the Cellular Level

Following target identification, research proceeds to elucidate how these molecular interactions translate into cellular effects. This involves studying the modulation of signaling pathways and characterizing the physical binding of the compound to its target protein.

Cellular Pathway Modulation

Indazole derivatives have been shown to modulate critical cellular pathways, particularly those involved in cell survival and proliferation, such as apoptosis and cell cycle regulation. In studies using the 4T1 breast cancer cell line, an indazole derivative known as 2f was found to dose-dependently promote apoptosis. researcher.liferesearchgate.net This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researcher.liferesearchgate.net Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS), key events in the mitochondrial apoptotic pathway. researcher.liferesearchgate.net In addition to inducing apoptosis, this compound also disrupted cancer cell migration and invasion by reducing levels of matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2. researcher.liferesearchgate.net

Another study involving the K562 chronic myeloid leukemia cell line showed that the indazole derivative 6o induced cell cycle arrest. mdpi.com Treatment with this compound led to an increase in the G0/G1 cell population and a corresponding decrease in the S phase population, indicating that it exerts its antitumor properties by affecting cell cycle distribution. mdpi.com

Protein-Ligand Binding Affinity Characterization

Understanding the binding affinity and mode of interaction between an indazole analog and its target protein is crucial for rational drug design. Molecular docking and dynamics simulations are key tools in these investigations. For example, the indazole derivative Bindarit was studied for its interaction with the K-Ras receptor. nih.gov Docking analysis revealed a binding energy of -7.3 kcal/mol, indicating a higher affinity than a reference compound. nih.gov The stability of the protein-ligand complex was supported by the formation of 3-4 hydrogen bonds on average during simulations. nih.gov

In another example, computational studies of arylsulphonyl indazole derivatives with the VEGFR2 kinase domain showed interaction energies ranging from -36.5 to -66.5 kcal/mol. nih.gov These interactions were primarily stabilized by hydrogen bonding and π–π stacking. nih.gov Similarly, docking analyses of other indazole analogs with targets like Aurora A kinase and FGFR1 have revealed specific and crucial hydrogen bond interactions between the indazole's nitrogen atoms and hinge residues (e.g., Glu211, Ala213, Ala564) in the ATP-binding pocket of the kinases. nih.gov This confirms the role of the indazole scaffold as an effective hinge-binding fragment. mdpi.com

| Compound/Analog Series | Target Protein | Binding Affinity / Interaction Energy | Reference |

|---|---|---|---|

| Bindarit | K-Ras Receptor | -7.3 kcal/mol | nih.gov |

| Arylsulphonyl Indazole Derivatives | VEGFR2 Kinase | -36.5 to -66.5 kcal/mol | nih.gov |

| Indazole Derivatives (8v, 8w, 8y) | Renal Cancer Receptor (PDB: 6FEW) | High Binding Energy (Specific values not stated) | rsc.org |

Assessment of Biological Activities in Relevant Preclinical Models

The therapeutic potential of indazole analogs is ultimately assessed in preclinical models that mimic human diseases. These studies have demonstrated significant anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: The anti-inflammatory effects of indazole and its derivatives have been confirmed in the carrageenan-induced hind paw edema model in rats, a standard for screening anti-inflammatory agents. nih.govresearchgate.net In this model, indazole, 5-aminoindazole, and 6-nitroindazole all produced significant, dose-dependent, and time-dependent inhibition of paw edema. nih.gov The compound 5-aminoindazole was particularly effective, producing a maximum inhibition of 83.09% at the highest tested amount. nih.govresearchgate.net

Anticancer Activity: The anticancer properties of indazole derivatives have been evaluated in both in vitro cell line studies and in vivo tumor models. The derivative 2f demonstrated potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. researcher.life In a 4T1 tumor mouse model, compound 2f was able to suppress tumor growth in vivo. researcher.liferesearchgate.net Another compound, 6o , showed a promising inhibitory effect against the K562 leukemia cell line with an IC₅₀ value of 5.15 µM, while exhibiting significantly lower toxicity to normal cells. mdpi.com

| Compound | Cell Line | Cancer Type | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| 2f | Various | Various | 0.23–1.15 µM | researcher.life |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | mdpi.com |

| 6o | A549 | Lung | >50 µM | mdpi.com |

| 6o | PC-3 | Prostate | 12.3 µM | mdpi.com |

| 6o | Hep-G2 | Hepatoma | 30.5 µM | mdpi.com |

Table of Mentioned Compounds

| Compound Name/Identifier |

|---|

| 6-Chloro-7-methoxy-1H-indazole |

| 7-methoxy-1H-indazole |

| 1H-indazole-7-carbonitrile |

| 7-nitro-1H-indazole |

| 8r (a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative) |

| 2f (an indazole derivative) |

| 5-aminoindazole |

| 6-nitroindazole |

| GSK2239633A (an indazole arylsulfonamide) |

| 6o (a 1H-indazole-3-amine derivative) |

| Bindarit |

Anti-inflammatory Properties

Research into the anti-inflammatory potential of indazole analogs has revealed promising candidates that exhibit significant activity, often comparable to or exceeding that of commercially available nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of the inflammatory response.

A number of 2H-indazole derivatives were synthesized and evaluated for their in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). Certain compounds displayed notable inhibitory effects. For instance, docking calculations for some of the more active compounds suggested a binding mode within the active site of the COX-2 enzyme that is similar to that of the selective COX-2 inhibitor, rofecoxib.

In other studies, a series of thiazolotriazole derivatives were synthesized and evaluated for their anti-inflammatory activity. connectjournals.com The results of these studies provide a basis for the further development of indazole-based compounds as novel anti-inflammatory agents.

| Compound | Test Model | Results |

| 2,3-diphenyl-2H-indazole derivatives (18, 21, 23, and 26) | In vitro human COX-2 inhibition | Displayed inhibitory activity against COX-2 |

| Thiazolotriazole derivatives | In vivo anti-inflammatory assays | Showed varying degrees of anti-inflammatory activity |

Antitumor Activity in Cell Lines

The antitumor potential of indazole analogs has been extensively investigated, with numerous studies demonstrating their cytotoxic effects against a variety of human cancer cell lines. nih.gov These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms of action.

A series of 1H-indazole-3-amine derivatives were designed, synthesized, and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govnih.govdntb.gov.ua One particular compound, designated as 6o, exhibited a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govnih.gov This compound also demonstrated a high degree of selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against the normal HEK-293 cell line. nih.govnih.gov Further investigation revealed that compound 6o induced apoptosis and affected the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov

Another study focused on a novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives and their anti-proliferative effects on five human cancer cell lines (HL60, KB, SMMC-7721, HCT116, and A549). The results indicated that all of the synthesized compounds exhibited potent activity against the HL60 cell line, with IC50 values ranging from single-digit nanomolar to micromolar levels. nih.gov

| Compound | Cell Line | IC50 (µM) |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 6o | HEK-293 (Normal Cell) | 33.2 |

| Compound 93 | HL60 (Promyelocytic Leukemia) | 0.0083 |

| Compound 93 | HCT116 (Colon Carcinoma) | 0.0013 |

Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal properties of indazole analogs have been a significant area of research, with many derivatives showing potent activity against a broad spectrum of pathogenic microorganisms. orientjchem.org

In one study, novel substituted indazoles were synthesized and their antimicrobial activities were investigated against four bacterial strains: Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans. orientjchem.org The biological evaluation revealed that several of these compounds demonstrated moderate to good in vitro antimicrobial activities. orientjchem.org Specifically, compounds 5a, 5b, 5i, and 5j showed excellent inhibitory activity against the different tested microbial strains. orientjchem.org

Another area of investigation has been the synthesis of indole-1,2,4-triazole conjugates, which have demonstrated potent in vitro antifungal activity against Candida tropicalis, with a minimum inhibitory concentration (MIC) value as low as 2 µg/mL for most of the tested compounds. mdpi.com Furthermore, certain N-phenyl substituted derivatives exhibited significant activity against Candida albicans. mdpi.com

The development of new antimicrobial agents is crucial due to the rise of multidrug-resistant strains. nih.gov Indole (B1671886) derivatives, particularly those incorporating triazole and thiadiazole moieties, have shown promise in this regard, with some compounds exhibiting a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov

| Compound | Microorganism | Zone of Inhibition (cm) / MIC (µg/mL) |

| Compound 5i | Xanthomonas campestris | 2.3 |

| Compound 5f | Xanthomonas campestris | 2.2 |

| Compound 5a | Xanthomonas campestris | 2.1 |

| Compound 5j | Bacillus megaterium | 1.6 |

| Compound 5a | Bacillus megaterium | 1.5 |

| Compound 5h | Bacillus megaterium | 1.2 |

| Indole-1,2,4-triazole conjugates | Candida tropicalis | MIC: 2 |

| Indole-triazole derivative 3d | Various bacteria and fungi | MIC: 3.125-50 |

Antiparasitic Activities

The investigation of indazole analogs has extended to their potential as antiparasitic agents, with some derivatives showing promising activity against various parasites.

A study focused on the synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives and their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. The results demonstrated that the inhibitory potency of these derivatives was dependent on the Leishmania species. nih.gov While most compounds showed no activity against L. tropica and L. major, seven derivatives exhibited strong to moderate activity against L. infantum. nih.gov Molecular docking studies suggested that these active compounds may exert their antileishmanial effect by inhibiting the enzyme trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.gov

In a different line of research, synthetic analogs of piplartine, an alkamide with known trypanocidal activity, were evaluated for their antiparasitic potential against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com Five of the twenty-three tested compounds showed good activity against the trypomastigote, epimastigote, and amastigote forms of T. cruzi, with IC50 values in the low micromolar range. mdpi.com

| Compound | Parasite | IC50 (µM) |

| 3-chloro-6-nitro-1H-indazole derivatives (4, 5, 7, 10-13) | Leishmania infantum | Strong to moderate activity |

| N-iso-butyl-3,4,5-trimethoxybenzamide (17) | Trypanosoma cruzi (trypomastigote) | 2.21 |

| Piplartine analogs | Trypanosoma cruzi (epimastigote) | 4.06 - 34.30 |

| Piplartine analogs | Trypanosoma cruzi (amastigote) | 1.72 - 5.72 |

Herbicidal Applications and Mechanisms

Indazole and its analogs, particularly pyrazole (B372694) derivatives, have been investigated for their herbicidal properties, with some compounds demonstrating significant efficacy against various weeds. nih.govresearchgate.net

A study on novel 6-indazolyl-2-picolinic acids revealed their potential as herbicides. The synthesis and evaluation of these compounds provided insights into their structure-activity relationships. mdpi.com For instance, the position of the methoxy group on the indazole ring was found to influence the herbicidal activity.

In another research effort, a series of new 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and their herbicidal activities were evaluated. nih.gov Some of these compounds exhibited excellent herbicidal activities at a concentration of 100 mg/L. One compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, showed bleaching activity against green weeds and demonstrated an excellent post-emergence herbicidal effect against Digitaria sanguinalis L. in greenhouse conditions. nih.gov

The mechanism of action for some of these herbicidal compounds involves the inhibition of key plant enzymes. For example, some pyrazole amide derivatives have been designed and synthesized as potential inhibitors of transketolase (TK), an enzyme that plays a crucial role in the Calvin cycle of plant photosynthesis. nih.gov Bioassay results showed that some of these compounds displayed a highly inhibitory effect on the root growth of various weeds, and this was consistent with their ability to inhibit TK enzyme activity. nih.gov

| Compound | Weed Species | Activity |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | Excellent post-emergence effect |

| Pyrazole amide derivatives (6ba and 6bj) | Digitaria sanguinalis | ~90% root inhibition |

| Pyrazole amide derivatives (6ba and 6bj) | Amaranthus retroflexus | ~80% root inhibition |

| Pyrazole amide derivatives (6ba and 6bj) | Setaria viridis | ~80% root inhibition |

Computational Chemistry and Molecular Modeling Studies

Advanced Analytical and Spectroscopic Characterization Techniques in Indazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of indazole compounds in solution. researchgate.nethyphadiscovery.com By analyzing the chemical shifts, coupling constants, and correlations of ¹H, ¹³C, and ¹⁵N nuclei, chemists can piece together the molecular framework with high confidence.

The synthesis of novel indazole analogs requires definitive proof of structure, which is primarily achieved through a combination of one- and two-dimensional NMR experiments. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. rsc.org For a compound like 6-Chloro-7-methoxy-1H-indazole, specific proton signals corresponding to the aromatic protons and the methoxy (B1213986) group would be expected.

Two-dimensional techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. The key experiment for elucidating the substitution pattern is the HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds. hyphadiscovery.com For instance, the proton of the methoxy group would show an HMBC correlation to the C-7 carbon, confirming its position.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Substituted 1H-Indazole Moiety

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~8.1 | ~134.0 |

| H-4 | ~7.8 | ~121.0 |

| H-5 | ~7.2 | ~127.0 |

| OCH₃ | ~4.0 | ~56.0 |

| C-3 | - | ~134.0 |

| C-3a | - | ~124.0 |

| C-4 | - | ~121.0 |

| C-5 | - | ~127.0 |

| C-6 | - | ~122.0 |

| C-7 | - | ~114.0 |

| C-7a | - | ~140.0 |

| Note: These are representative values and can vary based on solvent and other substituents. |

Alkylation or substitution on the indazole nitrogen can lead to the formation of 1H- or 2H-isomers. NMR spectroscopy is highly effective at distinguishing between these two forms. nih.gov The chemical shifts of the carbon and hydrogen atoms within the indazole ring system are significantly different for the two isomers. nih.gov

¹³C NMR is often particularly diagnostic. The chemical shift of carbon C-3 and C-7a are notably different between the N-1 and N-2 substituted isomers. nih.gov Generally, the C-7a signal in 1H-indazoles appears at a lower field (more deshielded) compared to the corresponding 2H-isomers. Similarly, the proton at the 3-position (H-3) often shows a distinct chemical shift difference. nih.gov

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen environment. The ¹⁵N chemical shifts of N-1 and N-2 are markedly different in the two isomeric forms, offering an unambiguous method for assignment. researchgate.netnih.gov For example, the ¹⁵N resonance for the N-1 atom in a 1H-indazole N-oxide is significantly more shielded than in the corresponding deoxygenated indazole. researchgate.net

Table 2: Comparison of Typical ¹³C NMR Chemical Shifts (ppm) for N-1 and N-2 Substituted Indazole Isomers

| Carbon Atom | 1H-Isomer (δ, ppm) | 2H-Isomer (δ, ppm) |

| C-3 | ~134-136 | ~123-125 |

| C-3a | ~124-126 | ~120-122 |

| C-7a | ~140-142 | ~128-130 |

| Note: Values are generalized from literature for substituted indazoles. nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. mdpi.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, which is critical for identifying newly synthesized compounds like this compound. nih.govwiley-vch.de

For this compound (C₈H₇ClN₂O), HRMS would be used to confirm the exact mass of its molecular ion. The experimentally measured mass would be compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) confirming the elemental formula. nih.gov This technique is invaluable in pharmaceutical analysis and metabolism studies to identify unknown metabolites of indazole-based drugs. nih.govresearchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇ClN₂O |

| Calculated Exact Mass [M+H]⁺ | 183.0320 |

| Observed Mass [M+H]⁺ | 183.032x |

| Mass Error | < 5 ppm |

| Note: The observed mass is hypothetical but represents a typical HRMS result. |

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for absolute structure confirmation, providing accurate bond lengths, bond angles, and torsional angles. nih.gov Obtaining a suitable single crystal of a compound like this compound would allow for its unequivocal structural determination. researchgate.net

X-ray crystallography is uniquely capable of visualizing the specific conformation a molecule adopts in the crystal lattice. It also provides detailed information about intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. rsc.orgmdpi.com

For substituted indazoles, intramolecular hydrogen bonds can play a crucial role in defining the molecule's active conformation. acs.org For example, a hydrogen bond between a substituent and a nitrogen atom of the indazole ring can lock the molecule into a specific planar arrangement. acs.org The crystal structure would also reveal intermolecular hydrogen bonds, such as those between the N-H of one indazole molecule and the N-2 atom of a neighboring molecule, which often leads to the formation of dimers or chains in the solid state. caribjscitech.comresearchgate.net These non-covalent interactions are fundamental to understanding the material's physical properties and are of great interest in crystal engineering. rsc.org

Future Research Directions and Translational Perspectives for 6 Chloro 7 Methoxy 1h Indazole

Exploration of Emerging Synthetic Methodologies for Diversification

The functionalization of the indazole core is crucial for creating diverse libraries of compounds for biological screening. Modern synthetic chemistry offers several advanced methods to achieve this, moving beyond traditional approaches.

One promising area is the direct C-H bond functionalization, which provides an atom-efficient way to create new synthetic variants of the indazole moiety. nih.gov Techniques such as palladium-catalyzed intramolecular C-H amination of aminohydrazones and iodine-mediated direct aryl C-H amination of ketone hydrazones have been successfully employed to construct the 1H-indazole ring system. nih.gov Other emerging strategies include:

Metal-Free Catalysis : The use of oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) enables direct aryl C-H amination without the need for a metal catalyst. nih.gov

Microwave-Assisted Synthesis : This green chemistry approach offers a rapid and efficient process for synthesizing indazole derivatives compared to conventional heating methods. jchr.org It is noted for being an environmentally friendly option for generating new indazole compounds. jchr.org

Cycloaddition Reactions : The [3+2] annulation approach using arynes and hydrazones or a 1,3-dipolar cycloaddition of α-diazomethylphosphonates with arynes provides efficient routes to 3-substituted 1H-indazoles. nih.govorganic-chemistry.org

Reductive Cyclization : Organophosphorus-mediated reductive cyclization of substituted benzamidines is a method used to construct 3-amino-2H-indazoles. nih.gov

These methodologies allow for the introduction of a wide array of substituents onto the indazole core, which is essential for tuning the pharmacological properties of the resulting molecules.

Discovery of Novel Biological Targets for Indazole Scaffolds

The indazole nucleus is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov Research continues to uncover new biological targets for this scaffold, expanding its therapeutic potential.

Indazole derivatives have shown significant activity as inhibitors of various protein kinases, which are crucial targets in cancer therapy. jmchemsci.com Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features for potent inhibition. nih.gov

Table 1: Selected Biological Targets of Indazole Derivatives

| Target | Compound Type | Finding |

|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 1H-indazole derivatives with disubstituents at the 4- and 6-positions. | The 1H-indazole motif acts as a key pharmacophore, with substituents at the 4- and 6-positions playing a crucial role in inhibitory activity. nih.gov |

| Fibroblast Growth Factor Receptors (FGFRs) | 1H-indazole-based derivatives. | Discovered through fragment-led de novo design, these compounds inhibit FGFR1-3 with IC50 values in the micromolar range. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 1H-indazole analogues. | A structure-based approach led to the design of irreversible and mutant-selective EGFR inhibitors, with potent activity against the L858R/T790M double mutant. nih.gov |

| Extracellular signal-regulated kinase 1/2 (ERK1/2) | 1H-indazole amide derivatives. | Structure-guided design yielded potent inhibitors of ERK1/2 with IC50 values in the nanomolar range. nih.gov |

| Mitogen-activated protein kinase 1 (MAPK1) | Indazole-sulfonamide derivatives. | Molecular docking studies suggest that novel indazole-sulfonamide compounds are promising inhibitors of MAPK1 and could serve as anticancer agents. mdpi.com |

| Cyclooxygenase-2 (COX-2) | 1H-indazole analogs. | Computational studies identified derivatives with significant binding to the COX-2 enzyme, indicating potential for treating inflammation. researchgate.net |

The ongoing discovery of new targets, such as the Leishmania trypanothione (B104310) reductase enzyme for antileishmanial candidates, highlights the broad utility of the indazole scaffold in addressing a range of diseases. researchgate.net

Integration of Advanced Computational Approaches in Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the discovery and optimization of new drugs by reducing costs and time. researchgate.netalliedacademies.org For indazole-based drug discovery, these computational approaches are used to predict interactions, screen vast libraries, and refine lead compounds. nih.gov

Key computational methods employed include:

Virtual Screening : This technique involves computationally screening large databases of compounds to identify potential hits that are predicted to bind to a specific biological target. scielo.org.mx It can be structure-based, using the 3D structure of the target, or ligand-based, using the properties of known active compounds. nih.gov

Molecular Docking : Docking predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity. alliedacademies.org This method was used to evaluate 1H-indazole analogs against the COX-2 enzyme and to study the binding of novel indazole derivatives to the Leishmania trypanothione reductase and MAPK1 active sites. mdpi.comresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to understand conformational changes and the stability of interactions. alliedacademies.org MD simulations confirmed the stability of an indazole derivative within the active site of the Leishmania trypanothione reductase enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of activity for new, unsynthesized compounds. alliedacademies.org

These computational tools are part of an iterative process, where predictions are validated experimentally, and the results are used to design new molecules with improved properties. scielo.org.mx

Development of Structure-Based Design Principles for Enhanced Selectivity

Achieving high selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. Structure-based drug design, which utilizes the three-dimensional structural information of the target protein, is a powerful strategy for developing selective inhibitors. nih.gov

For the indazole scaffold, understanding the specific molecular interactions within the target's active site is paramount. Structure-activity relationship (SAR) studies, often guided by computational modeling and co-crystal structures, reveal how different substituents on the indazole ring influence binding affinity and selectivity. nih.gov

For example, SAR analysis of 1H-indazole derivatives targeting the IDO1 enzyme revealed that the substituent groups at both the 4- and 6-positions of the indazole scaffold are crucial for inhibition. nih.gov Similarly, for ERK inhibitors, structure-guided and knowledge-based design led to the synthesis of potent 1H-indazole amide derivatives. nih.gov The docking model for IDO1 inhibitors showed that effective interactions between the 1H-indazole motif and the heme ferrous ion, along with hydrophobic pockets, were essential for inhibitory activity. nih.gov

By analyzing these interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—medicinal chemists can rationally modify the 6-Chloro-7-methoxy-1H-indazole core. Substituents can be added or modified to enhance interactions with the desired target while simultaneously creating steric clashes or unfavorable interactions with off-targets, thereby improving the compound's selectivity profile.

Q & A

Q. How to ensure reproducibility in SAR studies of indazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.